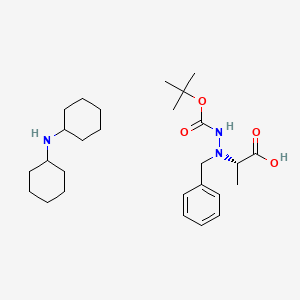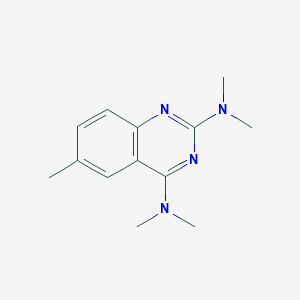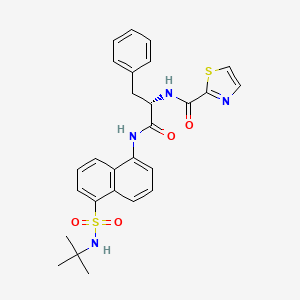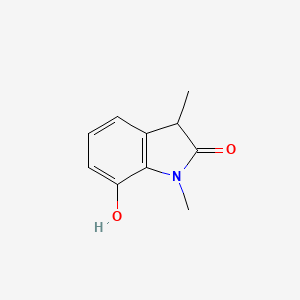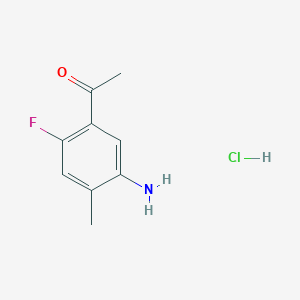
1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11ClFNO. It is a derivative of ethanone, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-fluoro-4-methylbenzaldehyde.
Reaction Conditions: The aldehyde undergoes a condensation reaction with an appropriate reagent, such as acetone, under acidic or basic conditions to form the corresponding ethanone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-2-fluoro-4-methylphenyl)ethanone hydrochloride can be compared with other similar compounds, such as:
1-(5-Amino-2-fluoro-4-hydroxyphenyl)ethanone: Differing by the presence of a hydroxy group instead of a methyl group.
1-(5-Amino-2-fluoro-4-methoxyphenyl)ethanone: Differing by the presence of a methoxy group instead of a methyl group.
2-Amino-1-(4-methylphenyl)ethanone hydrochloride: Differing by the absence of the fluoro group
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-(5-amino-2-fluoro-4-methylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-5-3-8(10)7(6(2)12)4-9(5)11;/h3-4H,11H2,1-2H3;1H |
InChI Key |
UTUWYDXSXBNMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


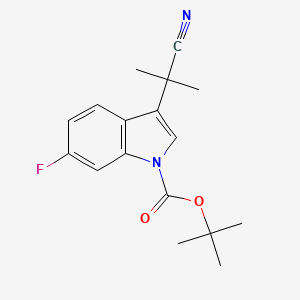
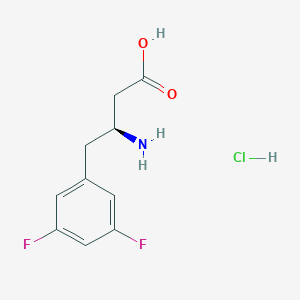

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
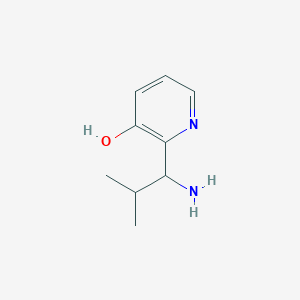
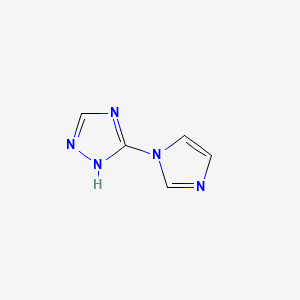
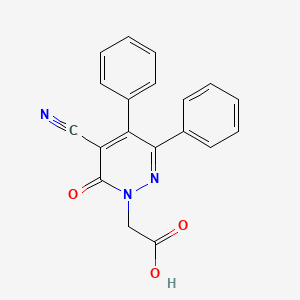
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
